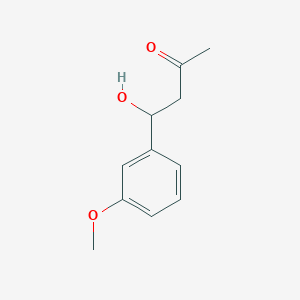![molecular formula C10H12O2 B14247117 1-[2-(Hydroxymethyl)phenyl]propan-1-one CAS No. 219143-28-9](/img/structure/B14247117.png)
1-[2-(Hydroxymethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of propiophenone and features a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with propionyl chloride, followed by reduction of the resulting ketone to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 1-[2-(Carboxymethyl)phenyl]propan-1-one.
Reduction: 1-[2-(Hydroxymethyl)phenyl]propan-1-ol.
Substitution: 1-[2-(Hydroxymethyl)-4-nitrophenyl]propan-1-one.
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a photoinitiator in UV-curable resins.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)phenyl]propan-1-one can be compared with other similar compounds such as:
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with a similar structure but different substituents on the phenyl ring.
1-Phenyl-2-methyl-2-hydroxypropanone: A compound with similar reactivity but different applications.
2-Methyl-3-phenyl-3-oxopropan-2-ol: A related compound with distinct chemical properties and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
219143-28-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
SYKRJDYATXQKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


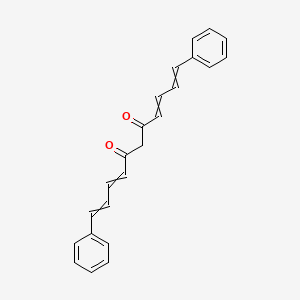
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
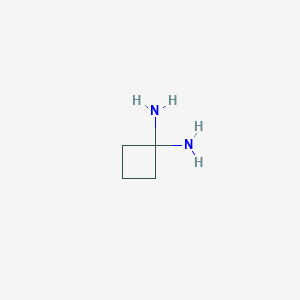

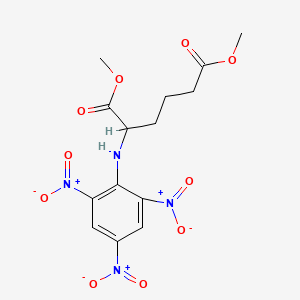
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
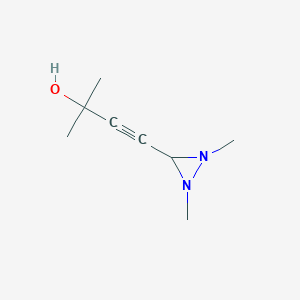
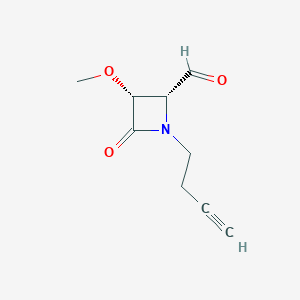
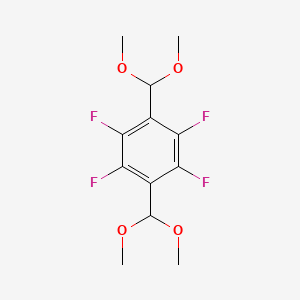

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
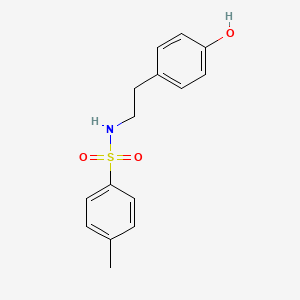
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
